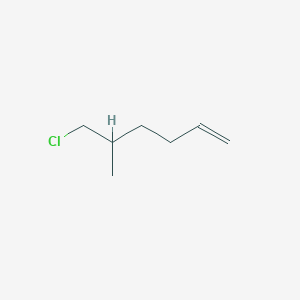
6-Chloro-5-methylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methylhex-1-ene is an organic compound with the molecular formula C7H13Cl. It is a member of the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound features a chlorine atom and a methyl group attached to a hexene backbone, making it a chlorinated alkene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhex-1-ene can be achieved through various methods. One common approach involves the chlorination of 5-methylhex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Addition Reactions: The double bond in the compound can participate in electrophilic addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in alkaline medium or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products
Substitution: Formation of 6-hydroxy-5-methylhex-1-ene or 6-alkoxy-5-methylhex-1-ene.
Addition: Formation of 6,7-dibromo-5-methylhexane or 6-chloro-7-bromo-5-methylhexane.
Oxidation: Formation of 6-chloro-5-methylhexane-1,2-diol or 6-chloro-5-methylhexane-1,2-epoxide.
Applications De Recherche Scientifique
6-Chloro-5-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in studies involving the interaction of chlorinated alkenes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methylhex-1-ene involves its reactivity with various chemical species. The presence of the chlorine atom and the double bond allows it to participate in electrophilic addition and nucleophilic substitution reactions. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-5-methylhex-1-ene: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhex-1-ene: Bromine atom instead of chlorine.
6-Chloro-5-ethylhex-1-ene: Ethyl group instead of methyl.
Uniqueness
6-Chloro-5-methylhex-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and a methyl group on the hexene backbone provides distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C7H13Cl |
|---|---|
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
6-chloro-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h3,7H,1,4-6H2,2H3 |
Clé InChI |
ANYBNVUTOWLJSA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
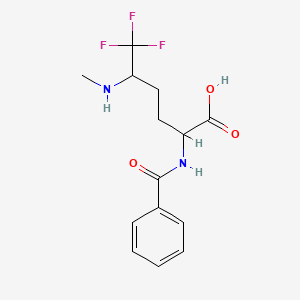
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
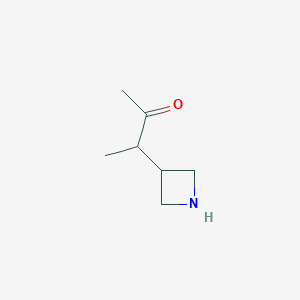

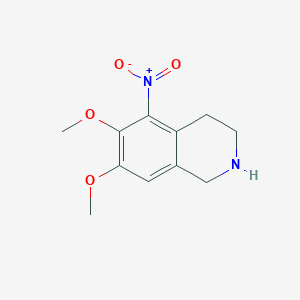
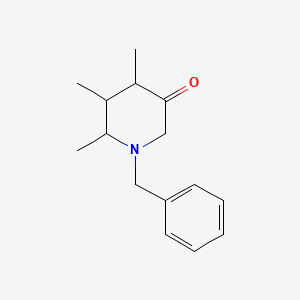
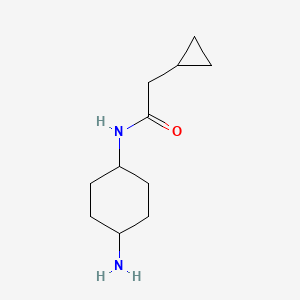
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)

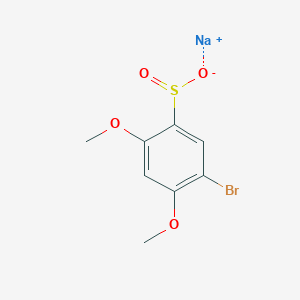
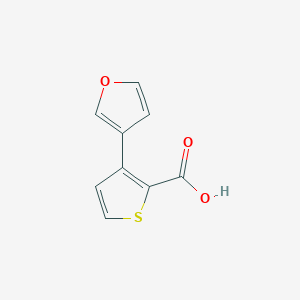
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)
